Chemical structure and properties of (5-Chloro-2-iodophenyl)methanamine hydrochloride
Chemical structure and properties of (5-Chloro-2-iodophenyl)methanamine hydrochloride
An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)methanamine Hydrochloride
Foreword
In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated intermediates are paramount to the efficient construction of complex molecular architectures. (5-Chloro-2-iodophenyl)methanamine hydrochloride stands out as a bifunctional building block of significant interest. Its substituted phenyl ring, featuring both a chloro and an iodo group, offers orthogonal reactivity, making it a highly versatile precursor for pharmaceutical, agrochemical, and materials science research.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
(5-Chloro-2-iodophenyl)methanamine hydrochloride is a primary benzylamine derivative where the phenyl ring is substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. The amine is presented as a hydrochloride salt, which enhances its stability and aqueous solubility.
Chemical Structure and Identifiers
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IUPAC Name: (5-Chloro-2-iodophenyl)methanamine hydrochloride
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Synonyms: 5-Chloro-2-iodo-benzylamine hydrochloride[2]
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CAS Number: 1955506-08-7[2]
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Molecular Formula: C₇H₈Cl₂IN[3]
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Molecular Weight: 303.96 g/mol [2]
Below is a visualization of the molecular structure.
Caption: Structure of (5-Chloro-2-iodophenyl)methanamine hydrochloride.
Physicochemical Data
The properties of this compound make it suitable for a range of synthetic applications, particularly in aqueous or polar aprotic solvent systems.
| Property | Value | Reference(s) |
| Appearance | White Solid | [2] |
| Purity | ≥96% | [2] |
| Melting Point | Data not available. Related compounds like 3-iodobenzylamine hydrochloride melt at 188-190 °C. | [4] |
| Solubility | Soluble in water. | [4] |
| InChI Key | PBTRTUPMLHFGKQ-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of (5-Chloro-2-iodophenyl)methanamine hydrochloride is not extensively detailed in publicly available literature; however, a robust synthetic route can be designed based on established transformations of related precursors. A logical and efficient pathway commences from 2-chloro-5-iodobenzonitrile.
Synthetic Workflow Rationale
The chosen synthetic strategy centers on the chemical reduction of a nitrile group. This method is favored due to the commercial availability of the substituted benzonitrile starting material and the high efficiency typically associated with nitrile reductions. The causality behind this choice lies in its atom economy and the relatively mild conditions required compared to multi-step alternatives like Hofmann or Curtius rearrangements starting from the corresponding carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Nitrile Reduction
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis of the final product, which should match the expected data.
Materials:
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (concentrated)
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Diethyl ether (anhydrous)
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Sodium sulfate (anhydrous)
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Distilled water
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Standard glassware for inert atmosphere synthesis
Step-by-Step Methodology:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
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Addition of Precursor: A solution of 2-chloro-5-iodobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The choice of a slow, controlled addition is critical to manage the exothermic nature of the reduction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing excess hydride and precipitating aluminum salts in a granular form, which simplifies filtration.
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Extraction: The resulting slurry is filtered, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base, (5-Chloro-2-iodophenyl)methanamine.
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Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether is then added dropwise with stirring until precipitation of the hydrochloride salt is complete.
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Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford (5-Chloro-2-iodophenyl)methanamine hydrochloride as a white solid.[7] Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, data can be accurately predicted based on established chemical shift values and fragmentation patterns of analogous structures.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A doublet, a doublet of doublets, and another doublet are expected. Methylene Protons (δ ~4.0 ppm): A singlet corresponding to the two benzylic protons (-CH₂-). Amine Protons (δ ~8.5 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons (δ 120-145 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the iodine (C-I) will be shifted upfield to ~90-100 ppm, while the carbon attached to the aminomethyl group will appear around 140-145 ppm. Methylene Carbon (δ ~45 ppm): A single peak for the benzylic carbon (-CH₂-). |
| Mass Spec. (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 268, corresponding to the free base C₇H₇ClIN. The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be observable.[3] |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.[8][9][10]
Rationale for Structural Confirmation
The combination of these techniques provides a robust, self-validating confirmation of the molecular structure.
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¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the key aminomethyl group.[11]
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High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition (C₇H₇ClIN).[12] The isotopic distribution pattern serves as a definitive confirmation of the presence of a chlorine atom.
Reactivity and Chemical Transformations
The synthetic utility of (5-Chloro-2-iodophenyl)methanamine hydrochloride stems from the distinct reactivity of its functional groups. The hydrochloride salt is typically converted to the free base in situ before reaction by treatment with a non-nucleophilic base.
Key Reactive Sites
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Amino Group (-CH₂NH₂): A primary amine that acts as a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination.[13]
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Iodo Group (-I): An excellent leaving group, making the C2 position highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds.[1]
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Chloro Group (-Cl): Generally less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C2 position. It can, however, be displaced under more forcing conditions or with specific catalyst systems.
Caption: Key reactivity pathways of the title compound.
Applications in Research and Development
The dual halogenation pattern of this molecule makes it a valuable building block for creating libraries of complex compounds for high-throughput screening in drug discovery.
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Medicinal Chemistry: Substituted benzylamines are a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active agents, including enzyme inhibitors and receptor modulators.[14][15] This intermediate can be used to synthesize novel compounds for treating a range of conditions, from neurological disorders to cancer.[16][17]
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Agrochemicals: The structural motifs accessible from this precursor are also relevant in the development of new pesticides and herbicides.[1]
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Materials Science: The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and other organic materials with tailored electronic or photophysical properties.
Safety, Handling, and Storage
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light. |
| First Aid (In case of exposure) | Skin: Wash immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
(5-Chloro-2-iodophenyl)methanamine hydrochloride is a strategically designed synthetic intermediate that offers researchers significant versatility. Its orthogonal halogenation and nucleophilic amine handle provide multiple avenues for molecular elaboration. The robust synthetic accessibility and predictable reactivity profile make it an exemplary tool for accelerating discovery programs in medicinal chemistry and materials science. Understanding the core principles of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in their research endeavors.
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